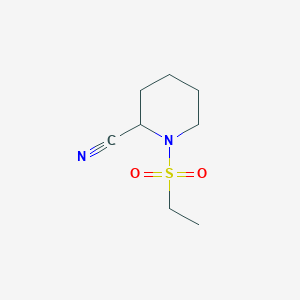
Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate is an organic compound with the molecular formula C10H13NaO3S and a molecular weight of 236.26 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a sulfinate group attached to a benzene ring substituted with a methyl and a propan-2-yloxy group.
Vorbereitungsmethoden
The synthesis of Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate typically involves the sulfonation of 3-methyl-4-(propan-2-yloxy)benzene. This process can be achieved through various synthetic routes, including:
Sulfonation Reaction: The benzene derivative is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.
Biology: This compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfinate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Vergleich Mit ähnlichen Verbindungen
Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate can be compared with other similar compounds, such as:
Sodium 4-methylbenzenesulfonate: Similar in structure but lacks the propan-2-yloxy group.
Sodium 3-methylbenzenesulfonate: Similar but lacks the propan-2-yloxy group and has a different substitution pattern on the benzene ring.
Sodium 4-(propan-2-yloxy)benzenesulfonate: Similar but lacks the methyl group on the benzene ring .
Eigenschaften
Molekularformel |
C10H13NaO3S |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
sodium;3-methyl-4-propan-2-yloxybenzenesulfinate |
InChI |
InChI=1S/C10H14O3S.Na/c1-7(2)13-10-5-4-9(14(11)12)6-8(10)3;/h4-7H,1-3H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
LBBWUKQUQDGJFN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)[O-])OC(C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


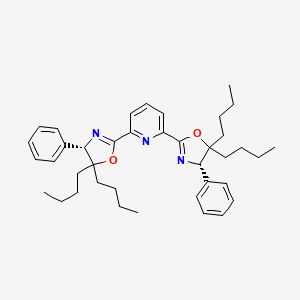
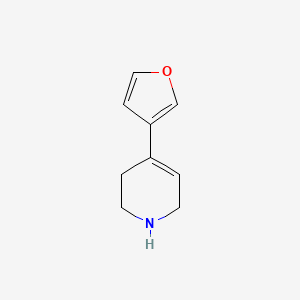
![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)
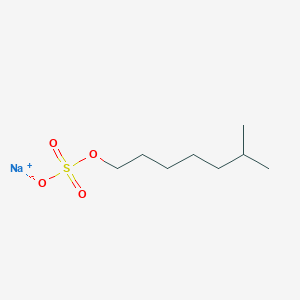
![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)
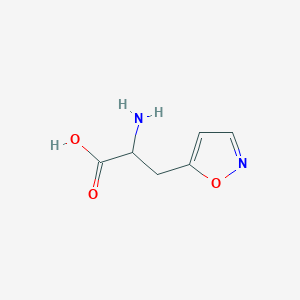


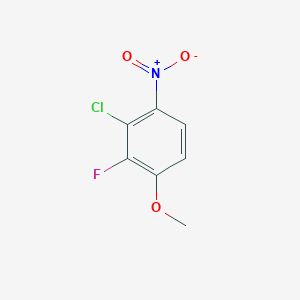
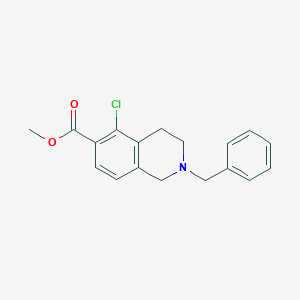
![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)

